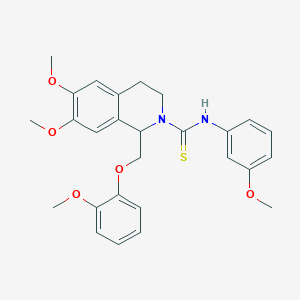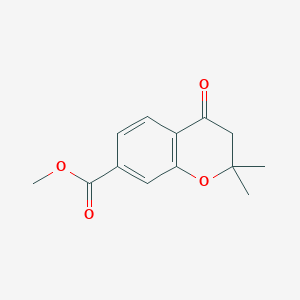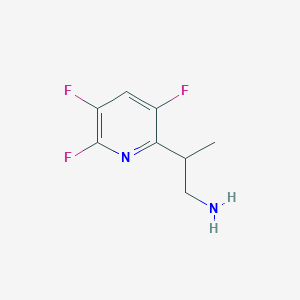![molecular formula C15H14F3NO2 B2603765 (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile CAS No. 1025221-39-9](/img/structure/B2603765.png)
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanenitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, amines, acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, other derivatives.
Aplicaciones Científicas De Investigación
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)phenol: Another compound with a trifluoromethoxy group attached to a phenyl ring. It shares similar chemical properties but differs in its overall structure and reactivity.
4-trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group and a boronic acid moiety. It is used in different applications, such as in Suzuki coupling reactions.
Uniqueness
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile is unique due to its combination of a trifluoromethoxy group with a pentanenitrile structure. This unique combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[[4-(trifluoromethoxy)phenyl]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-14(2,3)13(20)11(9-19)8-10-4-6-12(7-5-10)21-15(16,17)18/h4-8H,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBZOYFUKHPZHD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)

![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)

![2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2603692.png)


![6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2603700.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2603703.png)

![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)
